N-Desmethyl L-Ergothioneine-d6 Methyl Ester
Overview
Description
N-Desmethyl L-Ergothioneine-d6 Methyl Ester is a deuterium-labeled compound derived from N-Desmethyl L-Ergothioneine Methyl Ester. Deuterium labeling involves the incorporation of stable heavy isotopes of hydrogen into the compound, which is often used as a tracer for quantitation during drug development processes .
Preparation Methods
The synthesis of N-Desmethyl L-Ergothioneine-d6 Methyl Ester typically involves the deuterium labeling of N-Desmethyl L-Ergothioneine Methyl Ester. This process can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-Desmethyl L-Ergothioneine-d6 Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Desmethyl L-Ergothioneine-d6 Methyl Ester has several scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of new drug candidates.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Desmethyl L-Ergothioneine-d6 Methyl Ester involves its incorporation into biological systems where it can act as a tracer. The deuterium labeling allows for the precise quantitation of the compound and its metabolites, providing valuable insights into the molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
N-Desmethyl L-Ergothioneine-d6 Methyl Ester can be compared with other deuterium-labeled compounds, such as:
Deuterated drugs: These are drugs labeled with deuterium to study their pharmacokinetics and pharmacodynamics.
Stable isotope-labeled compounds: These compounds are labeled with stable isotopes of elements such as carbon, nitrogen, and oxygen for use in various scientific research applications.
The uniqueness of this compound lies in its specific labeling with deuterium, which provides distinct advantages in terms of stability and quantitation .
Properties
IUPAC Name |
methyl (2S)-2-[bis(trideuteriomethyl)amino]-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2,10,11,15)/t7-/m0/s1/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTOEEXBIOEGRQ-HRHRGYCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CNC(=S)N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H](CC1=CNC(=S)N1)C(=O)OC)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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